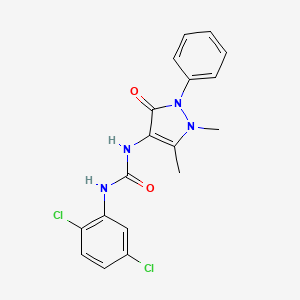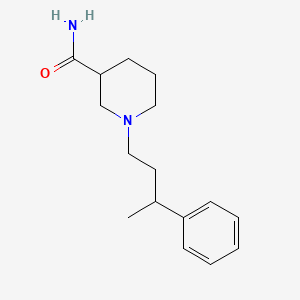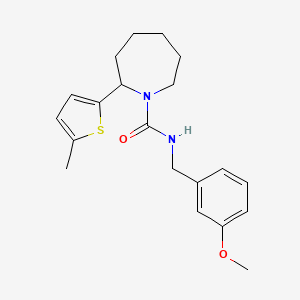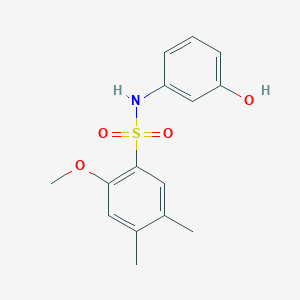![molecular formula C19H17BrN2O4 B5185752 ethyl 1-[(5-bromo-3-pyridinyl)carbonyl]-2-oxo-4-phenyl-3-pyrrolidinecarboxylate](/img/structure/B5185752.png)
ethyl 1-[(5-bromo-3-pyridinyl)carbonyl]-2-oxo-4-phenyl-3-pyrrolidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[(5-bromo-3-pyridinyl)carbonyl]-2-oxo-4-phenyl-3-pyrrolidinecarboxylate, also known as BRD0705, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of ethyl 1-[(5-bromo-3-pyridinyl)carbonyl]-2-oxo-4-phenyl-3-pyrrolidinecarboxylate involves the inhibition of various enzymes and proteins, including c-Myc, β-secretase, and pro-inflammatory cytokines. By inhibiting these targets, ethyl 1-[(5-bromo-3-pyridinyl)carbonyl]-2-oxo-4-phenyl-3-pyrrolidinecarboxylate has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects.
Biochemical and physiological effects:
ethyl 1-[(5-bromo-3-pyridinyl)carbonyl]-2-oxo-4-phenyl-3-pyrrolidinecarboxylate has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the reduction of pro-inflammatory cytokine production, and the inhibition of β-secretase activity. In animal studies, ethyl 1-[(5-bromo-3-pyridinyl)carbonyl]-2-oxo-4-phenyl-3-pyrrolidinecarboxylate has been shown to have neuroprotective effects and to improve cognitive function in Alzheimer's disease models.
実験室実験の利点と制限
One of the main advantages of ethyl 1-[(5-bromo-3-pyridinyl)carbonyl]-2-oxo-4-phenyl-3-pyrrolidinecarboxylate for lab experiments is its specificity for its targets, which allows for more precise and reliable results. However, one limitation of ethyl 1-[(5-bromo-3-pyridinyl)carbonyl]-2-oxo-4-phenyl-3-pyrrolidinecarboxylate is its relatively low solubility, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of ethyl 1-[(5-bromo-3-pyridinyl)carbonyl]-2-oxo-4-phenyl-3-pyrrolidinecarboxylate, including the exploration of its potential therapeutic applications in other diseases, the development of more potent and selective analogs, and the investigation of its pharmacokinetics and toxicity in vivo. Additionally, the combination of ethyl 1-[(5-bromo-3-pyridinyl)carbonyl]-2-oxo-4-phenyl-3-pyrrolidinecarboxylate with other drugs or therapies may enhance its efficacy and broaden its applications.
合成法
The synthesis of ethyl 1-[(5-bromo-3-pyridinyl)carbonyl]-2-oxo-4-phenyl-3-pyrrolidinecarboxylate involves several steps, including the condensation of 5-bromo-3-pyridinecarboxaldehyde with ethyl acetoacetate, followed by the addition of phenylhydrazine and pyrrolidine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学的研究の応用
Ethyl 1-[(5-bromo-3-pyridinyl)carbonyl]-2-oxo-4-phenyl-3-pyrrolidinecarboxylate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, ethyl 1-[(5-bromo-3-pyridinyl)carbonyl]-2-oxo-4-phenyl-3-pyrrolidinecarboxylate has shown promising results as a potential inhibitor of the oncogenic protein c-Myc, which is overexpressed in many types of cancer. In inflammation research, ethyl 1-[(5-bromo-3-pyridinyl)carbonyl]-2-oxo-4-phenyl-3-pyrrolidinecarboxylate has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurological disorder research, ethyl 1-[(5-bromo-3-pyridinyl)carbonyl]-2-oxo-4-phenyl-3-pyrrolidinecarboxylate has been studied as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the activity of the enzyme β-secretase, which is involved in the production of amyloid beta peptides.
特性
IUPAC Name |
ethyl 1-(5-bromopyridine-3-carbonyl)-2-oxo-4-phenylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4/c1-2-26-19(25)16-15(12-6-4-3-5-7-12)11-22(18(16)24)17(23)13-8-14(20)10-21-9-13/h3-10,15-16H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAWPSQQLXFFLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CN(C1=O)C(=O)C2=CC(=CN=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(5-bromopyridine-3-carbonyl)-2-oxo-4-phenylpyrrolidine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-{3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-1-piperazinyl)pyrimidine](/img/structure/B5185694.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5185701.png)
![4-[(4-acetyl-1-piperazinyl)carbonyl]-1-(4-methoxyphenyl)-2-pyrrolidinone](/img/structure/B5185707.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1H-indole-2-carboxamide](/img/structure/B5185718.png)

![2-hydroxy-5-[2-(3-hydroxy-6-methyl-2-pyridinyl)ethyl]benzenesulfonic acid](/img/structure/B5185728.png)
![3-benzyl-2-(benzylimino)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B5185732.png)
![1-{[4-chloro-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B5185739.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5185751.png)
![3-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B5185766.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B5185775.png)